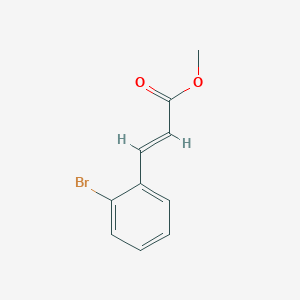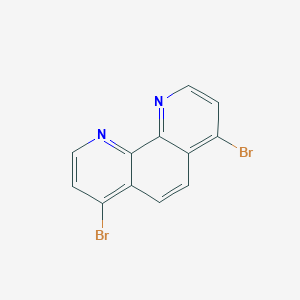![molecular formula C8H14N2O B179115 1,4-Diazaspiro[4.5]decan-2-ona CAS No. 19718-88-8](/img/structure/B179115.png)
1,4-Diazaspiro[4.5]decan-2-ona
Descripción general
Descripción
1,4-Diazaspiro[4.5]decan-2-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diaza ring and a decanone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Aplicaciones Científicas De Investigación
1,4-Diazaspiro[4.5]decan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 1,4-Diazaspiro[4.5]decan-2-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
1,4-Diazaspiro[4.5]decan-2-one interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway . Compound 41, a derivative of 1,4-Diazaspiro[4.5]decan-2-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .
Biochemical Pathways
The inhibition of RIPK1 by 1,4-Diazaspiro[4.5]decan-2-one affects the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases . By blocking this pathway, the compound can potentially treat these diseases .
Pharmacokinetics
The pharmacokinetic properties of 1,4-Diazaspiro[4Compound 48, a derivative of 1,4-diazaspiro[45]decan-2-one, demonstrated excellent metabolic stability .
Result of Action
The inhibition of RIPK1 by 1,4-Diazaspiro[4.5]decan-2-one results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diazaspiro[4.5]decan-2-one can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the reaction of α-aminoisovaleric acid (L-valine) with other reagents to form the desired spirocyclic structure. The synthesis typically involves steps such as cyclization, reduction, and functional group transformations under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 1,4-Diazaspiro[4.5]decan-2-one are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis routes. This often involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Comparación Con Compuestos Similares
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different biological activities.
1,4-Dioxaspiro[4.5]decan-2-one: A related compound with a dioxaspiro structure, used in different chemical applications.
Uniqueness: 1,4-Diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and its ability to undergo a variety of chemical reactions. Its potential as a building block for synthesizing pharmacologically active molecules further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
1,4-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYHGIIDJMSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519837 | |
| Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-88-8 | |
| Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1,4-Diazaspiro[4.5]decan-2-one described in the research?
A1: The research highlights a novel "green" synthesis method for 1,4-Diazaspiro[4.5]decan-2-one. This method employs either aqueous ("wet") or solventless ("dry") conditions, promoting environmentally friendly chemistry. The reaction utilizes readily available α- and β-aminocarboxamides and cycloalkanones as starting materials. [] This approach stands out for its simplicity, operating at room temperature without requiring catalysts or co-solvents, and achieving impressive yields of up to 99%. []
Q2: Are there other compounds synthesized using similar "green" methods in the research?
A2: Yes, besides 1,4-Diazaspiro[4.5]decan-2-one, the research also demonstrates the synthesis of various other compounds like spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one, cis-, diexo- or diendo-2,2'-disubstituted quinazolinones, and spiropiperidine-quinazolinones. [] These diverse structures highlight the versatility of this "green" synthesis approach for constructing various spirocyclic compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
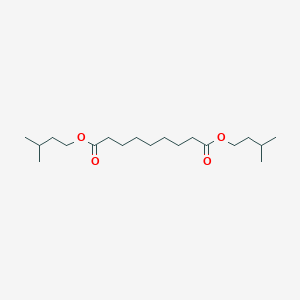
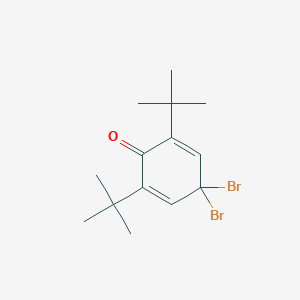
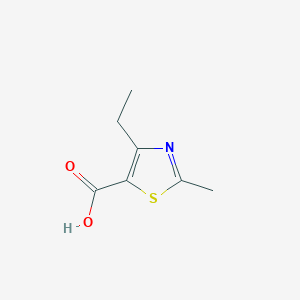
![ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate](/img/structure/B179062.png)
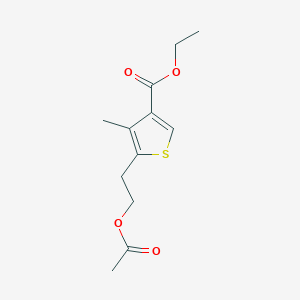


![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
